![molecular formula C20H16N4O2S B14115116 (2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)
(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a benzodioxole ring, a thiazole ring, and a cyanide group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzodioxole and thiazole intermediates are coupled using appropriate reagents and conditions to form the desired compound.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the cyanide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
Uniqueness
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C20H16N4O2S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(2Z)-4-(1,3-benzodioxol-5-yl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C20H16N4O2S/c1-2-13-3-6-15(7-4-13)23-24-16(10-21)20-22-17(11-27-20)14-5-8-18-19(9-14)26-12-25-18/h3-9,11,23H,2,12H2,1H3/b24-16- |
InChIキー |
BKCFTCBDOSQMIE-JLPGSUDCSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


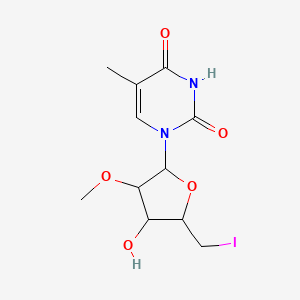
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
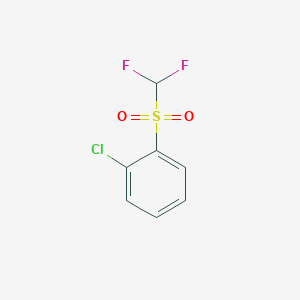
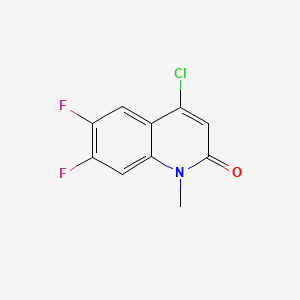
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
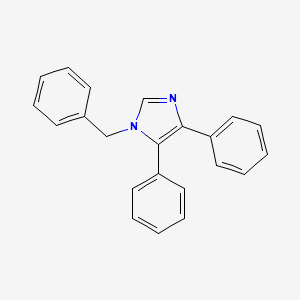
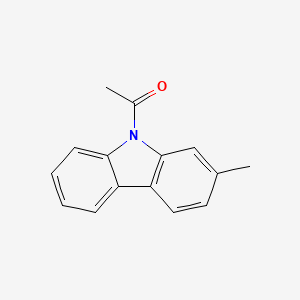

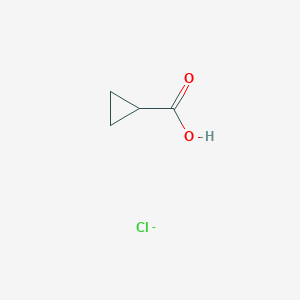
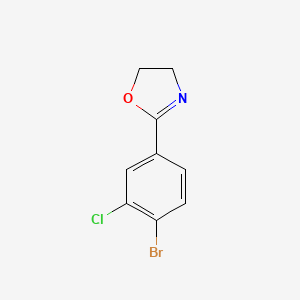
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
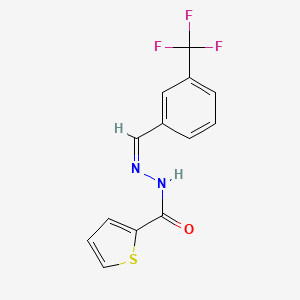
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
